methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride
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Overview
Description
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C9H14ClN2O2 It is a derivative of phenethylamine, characterized by the presence of a nitro group at the para position of the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 4-aminoethylbenzene.
Methylation: The amine group in 4-aminoethylbenzene is methylated using methyl iodide in the presence of a base such as sodium hydroxide to produce methyl[(1S)-1-(4-nitrophenyl)ethyl]amine.
Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenethylamine: Similar structure but lacks the methyl group on the nitrogen atom.
4-Nitroamphetamine: Similar structure but has an additional methyl group on the alpha carbon.
4-Nitromethamphetamine: Similar structure but has two additional methyl groups on the nitrogen and alpha carbon.
Uniqueness
Methyl[(1S)-1-(4-nitrophenyl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1S)-N-methyl-1-(4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-3-5-9(6-4-8)11(12)13;/h3-7,10H,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
FIJMRIOEILNUAG-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
Origin of Product |
United States |
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